1,2,3,4-Tetra-O-benzoyl-D-glucopyranose
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Overview
Description
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is a derivative of D-glucopyranose, a form of glucose. This compound is characterized by the presence of four benzoyl groups attached to the glucose molecule. It is commonly used in organic synthesis, particularly in the preparation of glycosylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose can be synthesized through the benzoylation of D-glucopyranose. The process involves the reaction of D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the tetra-benzoylated product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. The benzoyl groups protect the hydroxyl groups of the glucose molecule, allowing selective reactions at specific positions. The compound interacts with glycosyl acceptors through the formation of glycosidic bonds, facilitated by catalysts such as Lewis acids .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Another benzoylated derivative of D-glucopyranose with similar properties and applications.
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose: A compound with an additional benzoyl group, used in similar synthetic applications.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A benzylated derivative used in glycosylation reactions.
Uniqueness
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is unique due to its specific pattern of benzoylation, which provides distinct reactivity and selectivity in glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycosides .
Properties
Molecular Formula |
C34H28O10 |
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Molecular Weight |
596.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4,5,6-tribenzoyloxy-2-(hydroxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C34H28O10/c35-21-26-27(41-30(36)22-13-5-1-6-14-22)28(42-31(37)23-15-7-2-8-16-23)29(43-32(38)24-17-9-3-10-18-24)34(40-26)44-33(39)25-19-11-4-12-20-25/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29-,34?/m1/s1 |
InChI Key |
JSXMRQAFUOMKAD-RIKJQNKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO |
Origin of Product |
United States |
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